2-Bromo-6-methoxyisonicotinonitrile

Catalog No.
S12799041
CAS No.
M.F
C7H5BrN2O
M. Wt
213.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methoxyisonicotinonitrile

Product Name

2-Bromo-6-methoxyisonicotinonitrile

IUPAC Name

2-bromo-6-methoxypyridine-4-carbonitrile

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C7H5BrN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3

InChI Key

OMNDLPYPERWPSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C#N)Br

2-Bromo-6-methoxyisonicotinonitrile is a chemical compound with the molecular formula C7H5BrN2OC_7H_5BrN_2O and a molar mass of approximately 213.03 g/mol. It is classified as a pyridine derivative, specifically an isonicotinonitrile, which features a bromine atom and a methoxy group at the 2 and 6 positions, respectively. This compound is known for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.

The reactivity of 2-Bromo-6-methoxyisonicotinonitrile can be attributed to the presence of both the bromine atom and the nitrile group. The bromine atom can participate in nucleophilic substitution reactions, while the nitrile group can undergo hydrolysis to form corresponding carboxylic acids. Additionally, the methoxy group can influence electrophilic aromatic substitution reactions, making this compound versatile in synthetic organic chemistry.

Research indicates that compounds similar to 2-Bromo-6-methoxyisonicotinonitrile exhibit various biological activities, including antimicrobial and anticancer properties. The presence of the isonicotinonitrile moiety is particularly significant, as it has been associated with activity against certain types of cancer cells and as potential inhibitors of specific enzymes involved in disease pathways.

The synthesis of 2-Bromo-6-methoxyisonicotinonitrile can be achieved through several methods:

  • Nitration and Bromination: Starting from 6-methoxyisonicotinic acid or its derivatives, nitration followed by bromination can yield the desired product.
  • Bromomethylation: The introduction of a bromomethyl group at the 2-position followed by nitrile formation through dehydration.
  • Pyridine Derivatives: Utilizing existing pyridine derivatives and subjecting them to bromination and subsequent nitrilation reactions.

These methods highlight the compound's accessibility for further functionalization in laboratory settings.

2-Bromo-6-methoxyisonicotinonitrile has several potential applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and infectious diseases.
  • Research: Used in studies related to enzyme inhibition and drug development due to its unique structural features.
  • Organic Synthesis: Acts as a building block for more complex organic molecules in synthetic chemistry.

Interaction studies involving 2-Bromo-6-methoxyisonicotinonitrile often focus on its ability to bind with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action in biological systems, particularly in drug discovery processes where binding affinity and selectivity are essential for therapeutic efficacy.

Several compounds share structural similarities with 2-Bromo-6-methoxyisonicotinonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
2-Bromo-6-methoxypyridine1256807-52-90.91
2-Bromo-6-methoxyisonicotinaldehyde1060806-54-30.91
2-Bromo-6-methoxynicotinonitrile1805580-26-00.87
(6-Bromo-2-methoxypyridin-3-yl)methanol1802489-60-60.84
6-Bromo-5-methyl-2-(trifluoromethoxy)nicotinonitrile1806171-78-70.83

These compounds exhibit various degrees of similarity based on their structural features, indicating potential overlaps in their chemical behavior and biological activity. The uniqueness of 2-Bromo-6-methoxyisonicotinonitrile lies in its specific combination of functional groups, which may confer distinct properties compared to its analogs.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

211.95853 g/mol

Monoisotopic Mass

211.95853 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types